molecular formula C12H23NO4Si B8124036 (S)-1-((2-(trimethylsilyl)ethoxy)carbonyl)piperidine-3-carboxylic acid

(S)-1-((2-(trimethylsilyl)ethoxy)carbonyl)piperidine-3-carboxylic acid

Cat. No.: B8124036
M. Wt: 273.40 g/mol
InChI Key: WABRWQZMEQBMOM-JTQLQIEISA-N
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Description

(S)-1-((2-(trimethylsilyl)ethoxy)carbonyl)piperidine-3-carboxylic acid is a compound of interest in organic chemistry due to its unique structural features and potential applications in various fields. This compound contains a piperidine ring, which is a common motif in many biologically active molecules, and a trimethylsilyl group, which is often used as a protecting group in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-((2-(trimethylsilyl)ethoxy)carbonyl)piperidine-3-carboxylic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

    Introduction of the Trimethylsilyl Group: The trimethylsilyl group is introduced using trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(S)-1-((2-(trimethylsilyl)ethoxy)carbonyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the trimethylsilyl group, which can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Trimethylsilyl chloride with a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

(S)-1-((2-(trimethylsilyl)ethoxy)carbonyl)piperidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and as a precursor to biologically active compounds.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-((2-(trimethylsilyl)ethoxy)carbonyl)piperidine-3-carboxylic acid depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trimethylsilyl group can also play a role in protecting reactive sites during chemical reactions, allowing for selective transformations.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-((2-(trimethylsilyl)ethoxy)carbonyl)piperidine-4-carboxylic acid: Similar structure with a carboxylic acid group at the 4-position.

    ®-1-((2-(trimethylsilyl)ethoxy)carbonyl)piperidine-3-carboxylic acid: Enantiomer of the compound with different stereochemistry.

Uniqueness

(S)-1-((2-(trimethylsilyl)ethoxy)carbonyl)piperidine-3-carboxylic acid is unique due to its specific stereochemistry and the presence of the trimethylsilyl group, which imparts distinct reactivity and stability characteristics. This makes it a valuable compound for selective synthesis and potential biological applications.

Properties

IUPAC Name

(3S)-1-(2-trimethylsilylethoxycarbonyl)piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4Si/c1-18(2,3)8-7-17-12(16)13-6-4-5-10(9-13)11(14)15/h10H,4-9H2,1-3H3,(H,14,15)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WABRWQZMEQBMOM-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOC(=O)N1CCCC(C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[Si](C)(C)CCOC(=O)N1CCC[C@@H](C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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